2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-METHYLACETAMIDE
Overview
Description
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-METHYLACETAMIDE is a complex organic compound that features an indole moiety, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-METHYLACETAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the sulfonyl group can yield sulfinyl or sulfide derivatives .
Scientific Research Applications
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The acetamide group can also contribute to the overall stability and solubility of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline: This compound shares the indole and sulfonyl groups but lacks the acetamide moiety.
2,3-dihydro-1H-indole-5-sulfonamide: Similar in structure but with a sulfonamide group instead of the sulfonyl and acetamide groups.
N-methyl-2-(2,3-dihydro-1H-indol-1-ylsulfonyl)acetamide: This compound is closely related but differs in the position of the sulfonyl group.
Uniqueness
The uniqueness of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-METHYLACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-11-15(7-8-17(13)24-12-18(21)19-2)25(22,23)20-10-9-14-5-3-4-6-16(14)20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMVNOILSRQXIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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